Welcome to the BenchChem Online Store!
molecular formula C15H15N B8459290 Styrene 2-vinylpyridine

Styrene 2-vinylpyridine

Cat. No. B8459290
M. Wt: 209.29 g/mol
InChI Key: USDNTLSSMWDFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04393125

Procedure details

A series of 2-vinylpyridine/styrene and 4-vinylpyridine/styrene copolymers was prepared by radical polymerization using azobisisobutyronitrile or benzoyl peroxide as initiator. The styrene content of the copolymer ranged from 15% to 50% by weight. Larger or smaller amounts of styrene may be used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([C:8](C)(C)C#N)=NC(C)(C)C#N.[C:13](OO[C:23](=O)[C:24]1[CH:29]=[CH:28]C=[CH:26][CH:25]=1)(=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH2:31]=[CH:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>>[CH:14]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][N:1]=1)=[CH2:13].[CH2:31]=[CH:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[CH:29]([C:24]1[CH:23]=[CH:8][N:1]=[CH:26][CH:25]=1)=[CH2:28].[CH2:31]=[CH:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=NC=CC=C1.C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(=C)C1=CC=NC=C1.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.